molecular formula C4H7NO4.K<br>C4H7KNO4 B078735 Potassium L-aspartate CAS No. 14007-45-5

Potassium L-aspartate

Cat. No.: B078735
CAS No.: 14007-45-5
M. Wt: 172.20 g/mol
InChI Key: YTDJTZGUTCBZCT-DKWTVANSSA-N
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Scientific Research Applications

Potassium aspartate has a wide range of applications in scientific research:

Mechanism of Action

The proposed mechanisms of action of Potassium L-aspartate include stabilization of cellular membranes by normalization of the levels of magnesium and potassium in the cells, detoxification of ammonia, or increase in the tricarboxylic acid-cycle flux .

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye when handling Potassium L-aspartate . Personal protective equipment and chemical impermeable gloves should be used . Adequate ventilation should be ensured and all sources of ignition should be removed .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium aspartate can be synthesized by reacting aspartic acid with potassium hydroxide. The reaction typically involves dissolving aspartic acid in water and then adding potassium hydroxide to the solution. The mixture is then heated to promote the reaction, resulting in the formation of potassium aspartate .

Industrial Production Methods

Industrial production of potassium aspartate often involves the crystallization of the compound to improve its solubility and stability. The process includes recrystallization of aspartic acid followed by the addition of potassium hydroxide. The resulting solution is then filtered, and the filtrate is subjected to drying and crystallization to obtain pure potassium aspartate .

Chemical Reactions Analysis

Types of Reactions

Potassium aspartate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Potassium aspartate can be compared with other potassium supplements such as:

Potassium aspartate is unique in that it combines the benefits of potassium and aspartic acid, making it a versatile compound with applications in various fields.

Properties

CAS No.

14007-45-5

Molecular Formula

C4H7NO4.K
C4H7KNO4

Molecular Weight

172.20 g/mol

IUPAC Name

dipotassium;(2S)-2-aminobutanedioate

InChI

InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/t2-;/m0./s1

InChI Key

YTDJTZGUTCBZCT-DKWTVANSSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)O.[K]

SMILES

C(C(C(=O)[O-])N)C(=O)[O-].[K+].[K+]

Canonical SMILES

C(C(C(=O)O)N)C(=O)O.[K]

14007-45-5
1115-63-5
64723-18-8
2001-89-0

Related CAS

2001-89-0
1115-63-5

Synonyms

(+-)-Aspartic Acid
(R,S)-Aspartic Acid
Ammonium Aspartate
Aspartate
Aspartate Magnesium Hydrochloride
Aspartate, Ammonium
Aspartate, Calcium
Aspartate, Dipotassium
Aspartate, Disodium
Aspartate, Magnesium
Aspartate, Monopotassium
Aspartate, Monosodium
Aspartate, Potassium
Aspartate, Sodium
Aspartic Acid
Aspartic Acid, Ammonium Salt
Aspartic Acid, Calcium Salt
Aspartic Acid, Dipotassium Salt
Aspartic Acid, Disodium Salt
Aspartic Acid, Hydrobromide
Aspartic Acid, Hydrochloride
Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate
Aspartic Acid, Magnesium (2:1) Salt
Aspartic Acid, Magnesium-Potassium (2:1:2) Salt
Aspartic Acid, Monopotassium Salt
Aspartic Acid, Monosodium Salt
Aspartic Acid, Potassium Salt
Aspartic Acid, Sodium Salt
Calcium Aspartate
Dipotassium Aspartate
Disodium Aspartate
L Aspartate
L Aspartic Acid
L-Aspartate
L-Aspartic Acid
Magnesiocard
Magnesium Aspartate
Mg-5-Longoral
Monopotassium Aspartate
Monosodium Aspartate
Potassium Aspartate
Sodium Aspartate

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium hydroxide 11.3 g was added to a suspension of 13.3 g DL-aspartic acid in a mixed solvent of 60 ml ethyl alcohol and 60 ml water to form a solution of dipotassium DL-aspartate. To the ice-cooled resultant solution a solution of lauric acid-sulfuric acid mixed acid anhydride and 10 ml of 10 N potassium hydroxide was added dropwise simultaneously with stirring. While the pH was controlled to 12 stirring at room temperature was then continued for 1 hour. The reaction mixture was treated in the similar manner as in Example 3 to obtain 14.3 g crude crystals of N-lauroyl-DL-aspartic acid.
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
DL-aspartic acid
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
dipotassium DL-aspartate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium L-aspartate
Reactant of Route 2
Potassium L-aspartate
Reactant of Route 3
Potassium L-aspartate
Reactant of Route 4
Potassium L-aspartate
Reactant of Route 5
Potassium L-aspartate
Reactant of Route 6
Potassium L-aspartate

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